

Technical Support Center: Biomarkers for Predicting TMCb Treatment Response

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TMCB

Cat. No.: B611406

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving biomarkers for predicting T-cell mediated cancer immunotherapy (**TMCb**) treatment response.

Section 1: Programmed Death-Ligand 1 (PD-L1) Immunohistochemistry (IHC)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing weak or no PD-L1 staining in our positive control tissue. What could be the cause and how can we troubleshoot this?

A1: Weak or no staining in a known positive control is a critical issue that can invalidate your experimental run. Here are the potential causes and solutions:

- **Improper Antibody Concentration:** The primary antibody concentration may be too low. Re-titer the antibody to determine the optimal concentration for your specific protocol and tissue type.^[1]
- **Inactive Antibody:** The antibody may have lost its activity due to improper storage or expiration. Ensure the antibody has been stored at the recommended temperature and is within its expiration date. If in doubt, use a fresh vial of antibody.^[1]

- **Suboptimal Antigen Retrieval:** Inadequate antigen retrieval can mask the epitope, preventing antibody binding. Optimize the heat-induced epitope retrieval (HIER) method by adjusting the buffer pH, temperature, or incubation time.[\[1\]](#)
- **Incorrect Reagent Application:** Ensure all reagents, including the primary antibody, secondary antibody, and detection system, are applied in the correct order and for the specified incubation times.[\[1\]](#)
- **Tissue Fixation Issues:** Over- or under-fixation of the tissue can alter protein conformation and mask the PD-L1 epitope. While you cannot change the fixation of the current block, be mindful of fixation times (ideally 24-48 hours in neutral buffered formalin) for future samples. [\[2\]](#) For the current sample, trying a more aggressive antigen retrieval method might help.[\[3\]](#)

Q2: We are seeing high background staining in our PD-L1 IHC. How can we reduce this?

A2: High background staining can obscure specific signals and lead to inaccurate interpretation. Consider the following troubleshooting steps:

- **Primary Antibody Concentration is Too High:** An overly concentrated primary antibody can lead to non-specific binding. Try titrating the antibody to a lower concentration.[\[1\]](#)
- **Inadequate Blocking:** Insufficient blocking of endogenous peroxidases or non-specific protein binding sites can cause high background. Ensure you are using an appropriate blocking solution (e.g., serum from the same species as the secondary antibody) and that endogenous peroxidase activity is quenched (e.g., with 3% H₂O₂).[\[1\]](#)
- **Tissue Drying:** Allowing the tissue sections to dry out at any point during the staining process can lead to non-specific antibody binding and high background. Keep the slides moist throughout the procedure.[\[3\]](#)
- **Excessive Tissue Thickness:** Sections that are too thick can trap reagents, leading to increased background. Aim for a section thickness of 4-5 μ m.[\[2\]](#)

Q3: There is significant variability in PD-L1 scoring between different pathologists in our lab. How can we improve concordance?

A3: Inter-observer variability is a known challenge in PD-L1 interpretation.^{[4][5][6]} To improve consistency:

- **Standardized Training:** Ensure all pathologists involved in scoring have undergone the same comprehensive training on the specific PD-L1 IHC assay and scoring algorithm being used (e.g., Tumor Proportion Score (TPS) or Combined Positive Score (CPS)).^{[5][7]}
- **Consensus Meetings:** Regularly hold consensus meetings where pathologists can review and discuss challenging cases together to align on scoring criteria.
- **Use of Reference Images:** Develop a laboratory-specific set of reference images illustrating different PD-L1 expression levels to aid in consistent scoring.
- **Digital Pathology and AI:** Consider implementing digital pathology platforms with AI-powered image analysis tools, which can provide objective and reproducible scoring assistance.^[8]

Experimental Protocol: PD-L1 Immunohistochemistry Staining

This protocol is a general guideline. Specific timings and reagents may vary depending on the antibody clone and staining platform used.

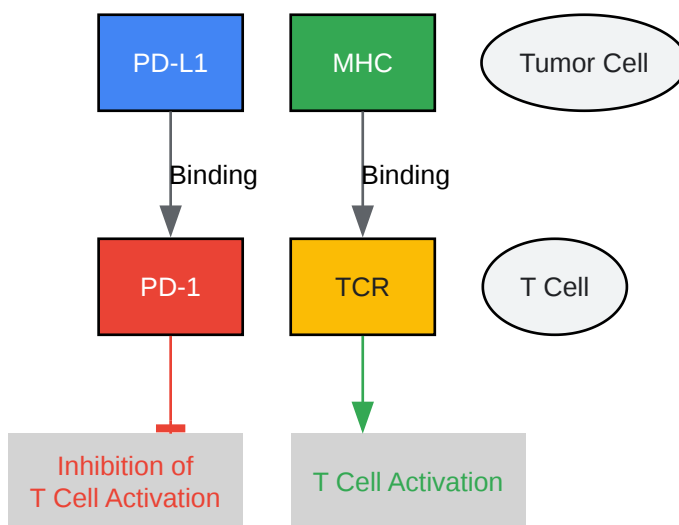
- **Deparaffinization and Rehydration:**
 - Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
 - Rehydrate through a series of graded alcohols: 100% ethanol (2x, 3 min each), 95% ethanol (1x, 3 min), 70% ethanol (1x, 3 min).
 - Rinse in distilled water.
- **Antigen Retrieval:**
 - Perform heat-induced epitope retrieval (HIER) using a validated retrieval solution (e.g., low pH citrate buffer) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.^[2]
 - Allow slides to cool to room temperature.

- Rinse with a wash buffer (e.g., PBS or TBS).
- Peroxidase Block:
 - Incubate slides in a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with wash buffer.
- Blocking:
 - Incubate slides with a protein blocking solution (e.g., normal serum from the species of the secondary antibody) for 10-20 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate slides with the primary PD-L1 antibody at the predetermined optimal dilution for 30-60 minutes at room temperature or overnight at 4°C.
- Detection System:
 - Rinse with wash buffer.
 - Apply a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions.
 - Rinse with wash buffer.
- Chromogen Application:
 - Apply the chromogen solution (e.g., DAB) and incubate until the desired staining intensity is achieved. Monitor under a microscope.
 - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.

- Dehydrate through graded alcohols and clear in xylene.
- Coverslip with a permanent mounting medium.

Signaling Pathway & Workflow Diagrams

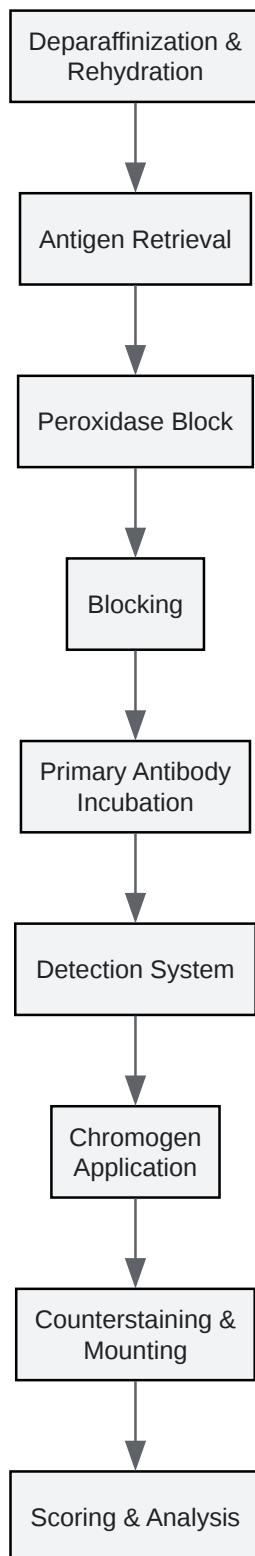
PD-1/PD-L1 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: PD-1/PD-L1 interaction inhibits T cell activation.

PD-L1 IHC Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for PD-L1 IHC staining.

Section 2: Tumor Mutational Burden (TMB) Analysis

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our TMB values seem inconsistent across different sequencing runs of the same sample. What could be causing this variability?

A1: TMB calculation can be complex, and variability can arise from several sources:

- **Sequencing Depth and Coverage:** Insufficient sequencing depth can lead to missed mutations and an underestimation of TMB. Ensure adequate and uniform coverage across the target regions.
- **Bioinformatics Pipeline Differences:** Variations in the bioinformatics pipeline, including alignment algorithms, variant callers, and filtering strategies, can significantly impact TMB values.[\[9\]](#)[\[10\]](#)[\[11\]](#) It is crucial to use a standardized and validated pipeline for all samples.
- **Germline Variant Filtering:** Inadequate removal of germline variants can falsely inflate the TMB score.[\[12\]](#) If a matched normal sample is not available, robust in-silico filtering using population databases is essential.[\[10\]](#)[\[11\]](#)
- **Tumor Purity and DNA Quality:** Low tumor purity in the sample will lead to a lower variant allele frequency, making it harder to distinguish true somatic mutations from sequencing noise. Poor DNA quality, often from formalin-fixed, paraffin-embedded (FFPE) tissues, can introduce artifacts that may be misidentified as mutations.[\[13\]](#)

Q2: We are using a targeted gene panel to estimate TMB. How do we ensure our results are comparable to whole-exome sequencing (WES) data?

A2: While WES is the gold standard for TMB assessment, targeted panels are more practical for clinical use.[\[14\]](#) To ensure comparability:

- **Panel Size and Gene Content:** The gene panel should be large enough to provide a representative sampling of the exome. Panels covering a larger genomic footprint generally show better correlation with WES-derived TMB.
- **Calibration and Validation:** It is essential to calibrate your panel-based TMB assay against WES-derived TMB values from a set of reference samples. This allows you to establish a

conversion factor or algorithm to translate panel TMB to a WES-equivalent score.[\[10\]](#)[\[15\]](#)

- Consistent Bioinformatic Analysis: The same bioinformatic pipeline should be used for both panel and WES data to minimize analytical variability.[\[9\]](#)

Q3: What are the key parameters to consider when setting up a bioinformatics pipeline for TMB calculation?

A3: A robust bioinformatics pipeline is critical for accurate TMB estimation. Key considerations include:

- Variant Calling: Choose a sensitive and specific somatic variant caller. Using multiple callers and taking the intersection of their results can improve accuracy.
- Filtering Criteria: Implement stringent filtering criteria to remove sequencing artifacts and germline variants. This includes filters for read depth, variant allele frequency, and mapping quality.
- Types of Mutations to Include: Decide which types of mutations (e.g., nonsynonymous single nucleotide variants, indels) will be included in the TMB calculation. This should be clearly defined and consistently applied.[\[13\]](#)
- Genomic Region for Calculation: The TMB is typically reported as mutations per megabase (Mb). The size of the coding region covered by the assay (WES or panel) must be accurately defined to normalize the mutation count.

Experimental Protocol: TMB Analysis by Whole Exome Sequencing (WES)

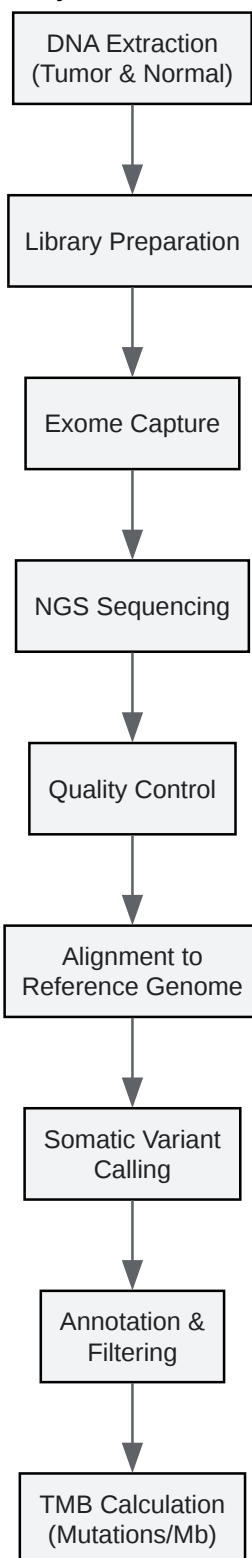
This protocol outlines the major steps in TMB analysis using WES.

- DNA Extraction:
 - Extract high-quality genomic DNA from both the tumor tissue and a matched normal sample (e.g., blood).

- Quantify the DNA and assess its quality (e.g., using a spectrophotometer and gel electrophoresis).
- Library Preparation:
 - Fragment the genomic DNA to the desired size.
 - Ligate sequencing adapters to the DNA fragments.
 - Perform exome capture using a commercially available kit to enrich for the coding regions of the genome.
 - Amplify the captured library via PCR.
- Sequencing:
 - Sequence the prepared libraries on a next-generation sequencing (NGS) platform to achieve the desired coverage depth.
- Bioinformatic Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - Alignment: Align the sequencing reads to the human reference genome.
 - Somatic Variant Calling: Identify somatic single nucleotide variants (SNVs) and insertions/deletions (indels) in the tumor sample by comparing it to the matched normal sample.
 - Variant Annotation and Filtering: Annotate the identified variants and apply stringent filters to remove potential artifacts and germline polymorphisms.
 - TMB Calculation: Count the number of remaining high-confidence somatic mutations and normalize by the size of the captured exome to report the TMB in mutations per megabase.

Workflow Diagram

TMB Analysis Workflow (WES)



[Click to download full resolution via product page](#)

Caption: Workflow for TMB calculation using WES data.

Section 3: Gut Microbiome Analysis

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are concerned about the integrity of our fecal samples for microbiome analysis due to shipping delays. What are the best practices for sample collection and storage?

A1: Proper sample handling is crucial for accurate microbiome profiling. To maintain sample integrity:

- **Immediate Freezing:** The gold standard is to freeze the fecal sample at -80°C immediately after collection.[\[16\]](#)[\[17\]](#)[\[18\]](#) This best preserves the microbial composition.
- **Stabilization Buffers:** If immediate freezing is not possible, use a commercial stabilization buffer (e.g., OMNIgene-GUT).[\[18\]](#) However, be aware that these buffers can introduce some bias, so it is important to use the same collection method for all samples in a study.[\[16\]](#)[\[18\]](#)
- **Homogenization:** Fecal samples are not homogenous. To ensure representative subsampling, it is recommended to homogenize the entire stool sample before aliquoting for different analyses.[\[16\]](#)[\[18\]](#)
- **Avoid Contamination:** Provide donors with a toilet bowl collector to prevent the sample from contacting toilet water.[\[19\]](#) Use sterile collection tools.

Q2: Our 16S rRNA sequencing results show a high number of unclassified reads. What could be the reason?

A2: A high proportion of unclassified reads can be due to several factors:

- **Poor Read Quality:** Low-quality sequencing reads may not be accurately classified. Review the quality scores of your sequencing run.
- **Primer Choice:** The choice of primers targeting specific hypervariable regions of the 16S rRNA gene can influence the taxonomic resolution. Some primer pairs may not effectively amplify certain bacterial taxa.[\[20\]](#)
- **Incomplete Reference Databases:** The taxonomic classification is dependent on the reference database used. Some novel or underrepresented bacterial species may not be

present in the database.

- **Chimeric Sequences:** PCR amplification can sometimes generate chimeric sequences (hybrids of two different parent sequences), which may not match any known sequence in the database. Ensure your bioinformatics pipeline includes a step for chimera detection and removal.^[3]

Q3: We are seeing significant batch effects in our microbiome data. How can we minimize this?

A3: Batch effects can be introduced at various stages of the experiment. To minimize them:

- **Randomize Sample Processing:** Randomize the processing of your samples across different DNA extraction kits, PCR plates, and sequencing runs.
- **Include Controls:** Include negative controls (e.g., extraction blanks) and positive controls (e.g., mock communities) in each batch to monitor for contamination and assess technical variability.
- **Standardized Protocols:** Use highly standardized protocols for DNA extraction, PCR amplification, and library preparation.
- **Bioinformatic Correction:** If batch effects are still present, they can sometimes be corrected for during the bioinformatic analysis using statistical methods.

Experimental Protocol: 16S rRNA Gene Sequencing

This protocol provides a general overview of the steps involved in 16S rRNA gene sequencing for microbiome analysis.

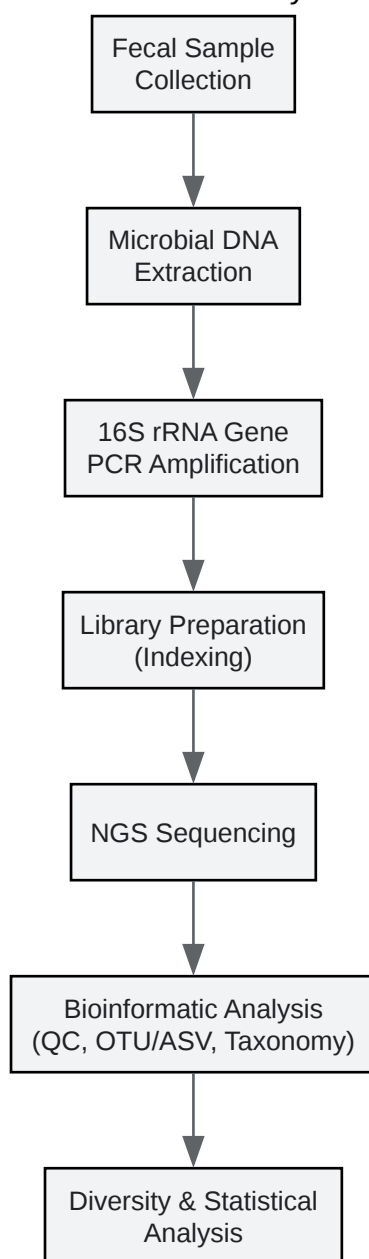
- **Fecal Sample Collection and DNA Extraction:**
 - Collect fecal samples using a standardized protocol (see Q1 above).
 - Extract microbial DNA using a validated kit designed for fecal samples.
- **PCR Amplification:**

- Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with adapter sequences for NGS.
- Perform PCR in triplicate for each sample to minimize amplification bias.
- Verify the PCR product size on an agarose gel.
- Library Preparation:
 - Pool the triplicate PCR products for each sample.
 - Purify the PCR products to remove primers and dNTPs.
 - Perform an indexing PCR to add unique barcodes to each sample's amplicons.
 - Purify the indexed PCR products.
 - Quantify the final library and pool all samples in equimolar concentrations.
- Sequencing:
 - Sequence the pooled library on an Illumina sequencing platform.
- Bioinformatic Analysis:
 - Demultiplexing: Separate the sequencing reads based on their unique barcodes.
 - Quality Filtering and Denoising: Remove low-quality reads and correct for sequencing errors.
 - Chimera Removal: Identify and remove chimeric sequences.
 - OTU Clustering or ASV Inference: Group similar sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
 - Taxonomic Classification: Assign taxonomy to each OTU or ASV by comparing them to a reference database (e.g., Greengenes, SILVA).

- Diversity Analysis: Calculate alpha and beta diversity metrics to compare the microbial composition between samples.

Workflow Diagram

16S rRNA Microbiome Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for 16S rRNA gene sequencing of gut microbiome.

Section 4: Liquid Biopsy

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are having difficulty isolating a sufficient number of circulating tumor cells (CTCs) from our blood samples. What can we do to improve the yield?

A1: CTCs are extremely rare, and their isolation is challenging. To improve yield:

- **Blood Collection and Processing Time:** Process blood samples as soon as possible after collection to minimize cell degradation. Use appropriate blood collection tubes (e.g., containing anticoagulants and preservatives).
- **Enrichment Method:** The choice of CTC enrichment method is critical. Positive selection methods (e.g., immunomagnetic beads targeting EpCAM) are common but may miss CTCs that have undergone epithelial-mesenchymal transition (EMT) and have low EpCAM expression.[\[21\]](#)[\[22\]](#) Negative selection methods (depleting white blood cells) or size-based filtration may capture a broader range of CTCs.[\[22\]](#)[\[23\]](#)
- **Optimize Your Protocol:** Ensure your chosen isolation protocol is optimized for your specific cell type of interest and that all steps are performed carefully to minimize cell loss.

Q2: Our circulating tumor DNA (ctDNA) analysis shows a low detection rate of tumor-specific mutations. How can we increase the sensitivity?

A2: The fraction of ctDNA in total cell-free DNA can be very low, making detection difficult. To increase sensitivity:

- **Plasma Volume:** Start with a larger volume of plasma to increase the total amount of ctDNA available for analysis.
- **Sensitive Detection Method:** Use a highly sensitive detection method such as droplet digital PCR (ddPCR) for known mutations or deep next-generation sequencing with error correction techniques for broader profiling.[\[24\]](#)
- **Tumor-Informed Approach:** If a tissue biopsy is available, sequence the tumor to identify patient-specific mutations. Then, design a personalized assay to track these specific mutations in the plasma, which is generally more sensitive than a tumor-naïve approach.[\[24\]](#)

Experimental Protocol: Circulating Tumor Cell (CTC) Isolation (Immunomagnetic Enrichment)

This is a general protocol for positive selection of CTCs.

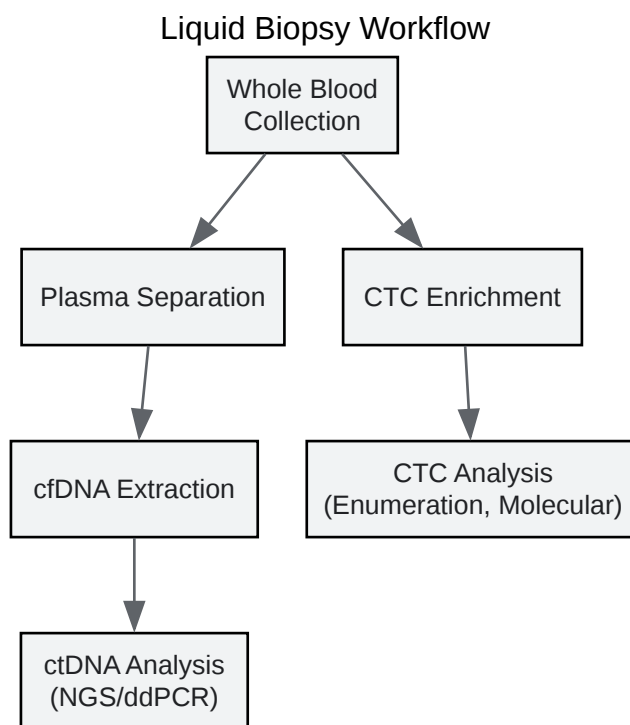
- **Blood Collection:** Collect whole blood in appropriate collection tubes.
- **Red Blood Cell Lysis:** Lyse red blood cells using a lysis buffer.
- **Immunomagnetic Labeling:** Incubate the remaining cells with magnetic beads conjugated to an antibody targeting a CTC-specific surface marker (e.g., EpCAM).
- **Magnetic Separation:** Place the tube in a magnetic separator. The magnetically labeled CTCs will be retained, while other cells are washed away.
- **Elution and Analysis:** Elute the captured CTCs from the magnetic beads. The isolated cells can then be used for enumeration, molecular analysis, or cell culture.

Experimental Protocol: Circulating Tumor DNA (ctDNA) Analysis

This protocol outlines the key steps for ctDNA analysis.

- **Plasma Isolation:** Collect whole blood and centrifuge to separate the plasma. A double-centrifugation step is recommended to remove any remaining cells.
- **Cell-Free DNA (cfDNA) Extraction:** Extract cfDNA from the plasma using a specialized kit.
- **Library Preparation and Sequencing:** Prepare an NGS library from the extracted cfDNA and perform deep sequencing.
- **Bioinformatic Analysis:** Analyze the sequencing data to identify tumor-specific mutations. This requires a bioinformatics pipeline capable of detecting low-frequency variants.

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Overview of liquid biopsy workflows for ctDNA and CTC analysis.

Section 5: Data Summary Tables

Table 1: Overview of Key Biomarkers for **TMCb** Response Prediction

Biomarker	Assay Type	Sample Type	Key Considerations
PD-L1	Immunohistochemistry (IHC)	Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue	Antibody clone, staining platform, and scoring algorithm (TPS vs. CPS) can affect results. [4] [7]
Tumor Mutational Burden (TMB)	Next-Generation Sequencing (NGS)	FFPE Tissue, Fresh Frozen Tissue	WES is the gold standard; panel-based TMB requires calibration. [10] [14] Bioinformatics pipeline is critical. [9]
Gut Microbiome	16S rRNA or Shotgun Metagenomic Sequencing	Fecal Sample	Sample collection and storage methods significantly impact results. [16] [18]
Circulating Tumor Cells (CTCs)	Various (e.g., Immunomagnetic, Filtration)	Whole Blood	CTCs are extremely rare; choice of isolation method is crucial. [21] [22]
Circulating Tumor DNA (ctDNA)	NGS, ddPCR	Plasma	Low fraction of ctDNA requires highly sensitive detection methods. [24]

Table 2: Troubleshooting Summary for Common Biomarker Assays

Issue	Biomarker Assay	Potential Causes	Recommended Solutions
Weak/No Staining	PD-L1 IHC	Improper antibody dilution, inactive antibody, suboptimal antigen retrieval.[1]	Re-titer antibody, use fresh antibody, optimize antigen retrieval protocol.
High Background	PD-L1 IHC	High primary antibody concentration, inadequate blocking, tissue drying.[1][3]	Titrate antibody, use appropriate blocking reagents, keep slides moist.
Inconsistent TMB Values	TMB Analysis	Variable sequencing depth, different bioinformatics pipelines, poor germline filtering.[9][10][12]	Standardize sequencing depth and bioinformatics pipeline, use matched normal or robust filtering.
Microbiome Profile Alteration	Gut Microbiome Analysis	Improper sample storage, non-standardized DNA extraction.[18]	Freeze samples immediately at -80°C or use a consistent stabilization buffer; use a validated extraction kit.
Low CTC Yield	CTC Isolation	Delayed blood processing, suboptimal enrichment method.	Process blood promptly, consider different enrichment strategies (positive vs. negative selection).
Low ctDNA Detection	ctDNA Analysis	Insufficient plasma volume, insensitive detection method.	Increase plasma input, use ddPCR or deep sequencing with error correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. origene.com [origene.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Frontiers | Considerations For Optimizing Microbiome Analysis Using a Marker Gene [frontiersin.org]
- 4. Challenges of PD-L1 testing in non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. captodayonline.com [captodayonline.com]
- 7. mdpi.com [mdpi.com]
- 8. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GitHub - FaezeK/TMB: A pipeline to calculate tumour mutation burden based on criteria suggested by the TMB Harmonization Consortium [github.com]
- 10. Bioinformatic Methods and Bridging of Assay Results for Reliable Tumor Mutational Burden Assessment in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMBcalc: a computational pipeline for identifying pan-cancer Tumor Mutational Burden gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Promises and Challenges of Tumor Mutation Burden as an Immunotherapy Biomarker: A Perspective from the International Association for the Study of Lung Cancer Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The challenges and opportunities of applying tumour mutational burden analysis to precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. How Proper Fecal Sample Collection Matters in Outcomes [mantacc.com]

- 17. urotoday.com [urotoday.com]
- 18. Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbiomeinsights.com [microbiomeinsights.com]
- 20. Primer, Pipelines, Parameters: Issues in 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Circulating Tumor Cells (CTC) Isolation methods | QIAGEN [qiagen.com]
- 22. Circulating Tumor Cell Isolation and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Isolation and Analysis of Circulating Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ultrasensitive liquid biopsy to predict immunotherapy response [vhio.net]
- To cite this document: BenchChem. [Technical Support Center: Biomarkers for Predicting TMCb Treatment Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611406#biomarkers-for-predicting-tmcb-treatment-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com